
Tuberculosis inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberculosis inhibitor 1 is a compound designed to target and inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of ongoing efforts to develop new treatments for tuberculosis, especially in the face of rising drug resistance. Tuberculosis remains a significant global health issue, with millions of new cases and deaths each year .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of hydrazide-hydrazone and thiadiazole derivatives, which are known for their inhibitory activity against Mycobacterium tuberculosis . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets pharmaceutical-grade specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Tuberculosis inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, with modifications that improve its binding affinity to the target enzyme or reduce its toxicity. These derivatives are then tested for their biological activity against Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Tuberculosis inhibitor 1 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tuberculosis inhibitor 1 involves the inhibition of key enzymes essential for the survival and replication of Mycobacterium tuberculosis. One such target is the enoyl-acyl carrier protein reductase (InhA), which plays a crucial role in the biosynthesis of mycolic acid, a major component of the bacterial cell wall . By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to bacterial cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Ethambutol: Inhibits arabinosyltransferases, preventing the formation of essential cell wall components.
Bedaquiline: Targets ATP synthase, disrupting energy production in Mycobacterium tuberculosis.
Uniqueness: Tuberculosis inhibitor 1 is unique in its dual mechanism of action, targeting both the cell wall synthesis and other metabolic pathways. This dual targeting increases its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its chemical structure allows for modifications that can enhance its potency and reduce potential side effects, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C34H37N5O3 |
|---|---|
Molekulargewicht |
563.7 g/mol |
IUPAC-Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-1-[2-(5-naphthalen-2-yl-1H-imidazol-2-yl)-4-(oxolan-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C34H37N5O3/c1-22-28(29-16-27(41-2)9-10-30(29)36-22)17-33(40)39-13-12-38(19-23-11-14-42-21-23)20-32(39)34-35-18-31(37-34)26-8-7-24-5-3-4-6-25(24)15-26/h3-10,15-16,18,23,32,36H,11-14,17,19-21H2,1-2H3,(H,35,37) |
InChI-Schlüssel |
NKRWOMURAOOUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N3CCN(CC3C4=NC=C(N4)C5=CC6=CC=CC=C6C=C5)CC7CCOC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

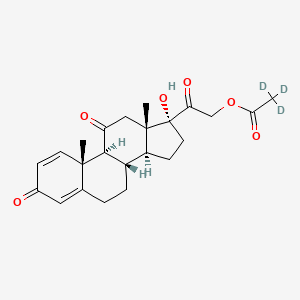
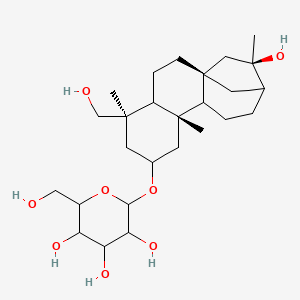
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
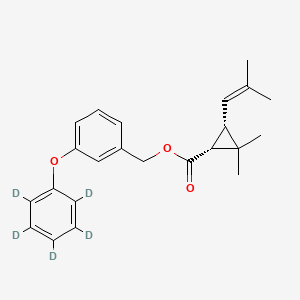
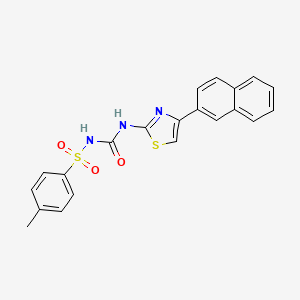
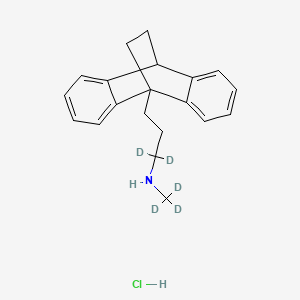


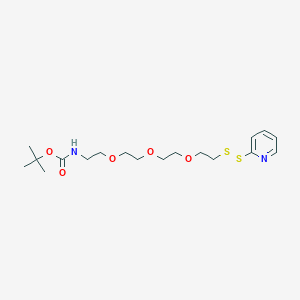
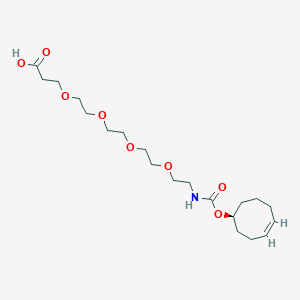
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexanoate](/img/structure/B12427175.png)
